REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[C:5]([NH2:7])=O.B.O1CCCC1.Cl.O>C1COCC1>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[CH2:5][NH2:7] |f:1.2|
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Name
|
|
Quantity
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14.55 g
|
Type
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reactant
|
Smiles
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COC1=C(C(=O)N)C=CC(=C1)C
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Name
|
|
Quantity
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220 mL
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Type
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reactant
|
Smiles
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B.O1CCCC1
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
37 mL
|
Type
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reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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TEMPERATURE
|
Details
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the reaction mixture was then heated at 70° C. for 2 hrs
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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WASH
|
Details
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the resulting solution was washed with ether
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Type
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CUSTOM
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Details
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was basified with aq. NaOH (10 N) at 0° C. and saturated with K2CO3
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Type
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EXTRACTION
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Details
|
then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)C)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |